

# AbGn-108: A Preclinical Antibody-Drug Conjugate for Lung and Ovarian Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 108 |           |
| Cat. No.:            | B12393545            | Get Quote |

An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AbGn-108 is an antibody-drug conjugate (ADC) currently in the investigational new drug (IND)-enabling phase of development by AbGenomics International.[1][2] This novel therapeutic agent is being investigated for the treatment of lung and ovarian cancers.[1][2] Preclinical data suggests that AbGn-108 exhibits superior in vivo antitumor efficacy and a favorable safety profile.[1] Leveraging a site-specific conjugation technology, AbGn-108 is designed to offer enhanced potency and efficacy compared to other ADCs.[1] While detailed quantitative data and comprehensive experimental protocols remain proprietary, this guide synthesizes the currently available public information to provide a foundational understanding of AbGn-108 for researchers and drug development professionals.

## Introduction to AbGn-108

Antibody-drug conjugates are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. This approach allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.



AbGn-108 is positioned as a promising ADC candidate for solid tumors with high unmet medical needs, specifically lung and ovarian cancers.[1] The developer, AbGenomics International, highlights the use of a proprietary site-specific conjugation platform, which is intended to produce a more homogeneous and stable ADC with an optimized drug-to-antibody ratio (DAR). This technological advantage is expected to translate into a wider therapeutic window and improved clinical outcomes.

## **Mechanism of Action (Proposed)**

While the specific molecular target, linker, and payload of AbGn-108 have not been publicly disclosed, the general mechanism of action for an ADC like AbGn-108 can be illustrated. The monoclonal antibody component is designed to bind to a specific tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, leading to the release of the cytotoxic payload inside the cancer cell, ultimately resulting in apoptosis.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- To cite this document: BenchChem. [AbGn-108: A Preclinical Antibody-Drug Conjugate for Lung and Ovarian Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#abgn-108-antibody-drug-conjugate-for-lung-and-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com